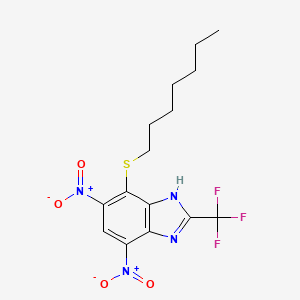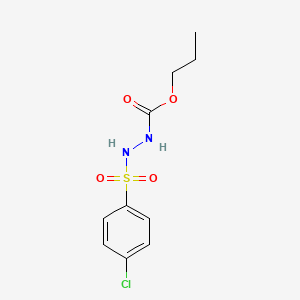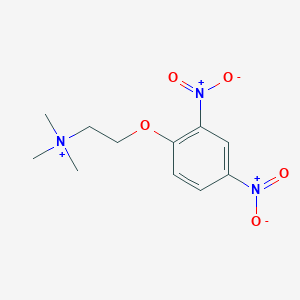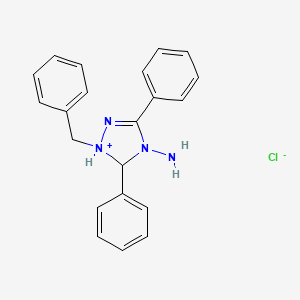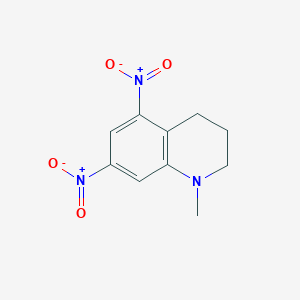
Quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a quinoline ring system that is partially hydrogenated and substituted with methyl and nitro groups. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves the hydrogenation of quinoline using heterogeneous catalysts. For Quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro-, the process may involve the selective hydrogenation of quinoline followed by nitration and methylation reactions. Common catalysts used in these reactions include palladium on carbon (Pd/C) and platinum oxide (PtO2) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of quinoline derivatives often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-pressure hydrogenation reactors and nitration units, where the reaction conditions are carefully controlled to achieve the desired product. The use of advanced catalytic systems and automation in industrial settings enhances the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron powder in acetic acid (CH3COOH) are typical reducing agents.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino-substituted quinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
1,2,3,4-Tetrahydroquinoline: A partially hydrogenated derivative of quinoline with similar chemical properties.
1-Methylquinoline: A methyl-substituted derivative of quinoline with distinct biological activities.
Uniqueness
Quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro- is unique due to the presence of both nitro and methyl groups, which confer specific chemical reactivity and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its application in medicinal research .
Eigenschaften
CAS-Nummer |
57883-27-9 |
|---|---|
Molekularformel |
C10H11N3O4 |
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
1-methyl-5,7-dinitro-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C10H11N3O4/c1-11-4-2-3-8-9(11)5-7(12(14)15)6-10(8)13(16)17/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
FSZJDVCPZGUGRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC2=C1C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


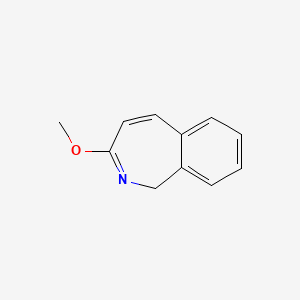
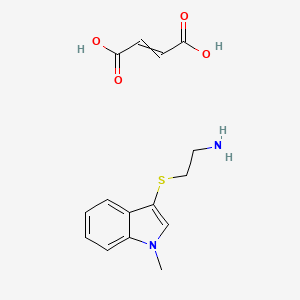
![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)
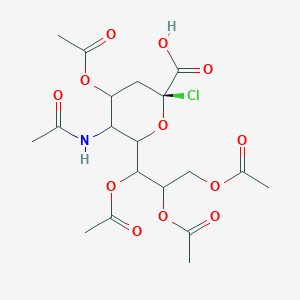
![1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one](/img/structure/B14604310.png)

![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)
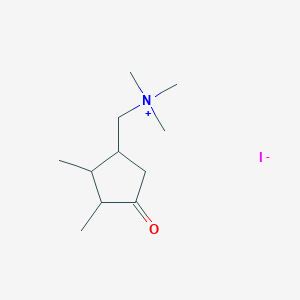
![1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one](/img/structure/B14604339.png)
![N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14604358.png)
